Flubida-2
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Overview
Description
Flubida-2 is a fluorescent dye used to detect pH at specific sites within cells, such as cell organelles. It is a conjugate of biotin and fluorescein diacetate, which is nonfluorescent until it enters cells and is hydrolyzed by endoesterases . This compound is membrane-permeable, allowing it to be delivered into cells through simple incubation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Flubida-2 is synthesized by conjugating biotin with fluorescein diacetate. The reaction involves the formation of an ester bond between the carboxyl group of biotin and the hydroxyl group of fluorescein diacetate . The reaction is typically carried out in an anhydrous solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under mild conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The compound is then formulated into a stable, off-white solid that is soluble in DMSO .
Chemical Reactions Analysis
Types of Reactions
Flubida-2 undergoes hydrolysis when it enters cells, converting into its active form, Flubi-2 . This hydrolysis is catalyzed by endoesterases present within the cells .
Common Reagents and Conditions
The hydrolysis reaction requires the presence of endoesterases and occurs under physiological conditions within the cell . The reaction does not require any external reagents or harsh conditions.
Major Products Formed
The major product formed from the hydrolysis of this compound is Flubi-2, which is the active fluorescent form of the compound .
Scientific Research Applications
Flubida-2 has a wide range of applications in scientific research:
Mechanism of Action
Flubida-2 exerts its effects by entering cells and undergoing hydrolysis to form Flubi-2 . The hydrolyzed product, Flubi-2, is fluorescent and can be used to detect pH at specific sites within cells . The probe is directed to these sites by targeting avidin fusion proteins, ensuring precise localization .
Comparison with Similar Compounds
Flubida-2 is unique due to its ability to permeate cell membranes and its specific hydrolysis mechanism. Similar compounds include:
BCECF (2’,7’-bis-(Carboxyethyl)-5-(and-6)-carboxyfluorescein): A widely used fluorescent pH sensor with a pKa close to physiological pH.
Flubi-2: The hydrolyzed product of this compound, used as a standard for calibration.
This compound stands out due to its membrane permeability and targeted localization within cells, making it highly effective for intracellular pH detection .
Properties
Molecular Formula |
C86H96N8O20S2 |
---|---|
Molecular Weight |
1625.9 g/mol |
IUPAC Name |
[6'-acetyloxy-5-[methyl-[6-[methyl-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl]amino]hexyl]carbamoyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate;[6'-acetyloxy-6-[methyl-[6-[methyl-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl]amino]hexyl]carbamoyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate |
InChI |
InChI=1S/2C43H48N4O10S/c1-25(48)54-28-14-17-32-35(22-28)56-36-23-29(55-26(2)49)15-18-33(36)43(32)31-16-13-27(21-30(31)41(52)57-43)40(51)47(4)20-10-6-5-9-19-46(3)38(50)12-8-7-11-37-39-34(24-58-37)44-42(53)45-39;1-25(48)54-28-14-17-31-35(22-28)56-36-23-29(55-26(2)49)15-18-32(36)43(31)33-21-27(13-16-30(33)41(52)57-43)40(51)47(4)20-10-6-5-9-19-46(3)38(50)12-8-7-11-37-39-34(24-58-37)44-42(53)45-39/h2*13-18,21-23,34,37,39H,5-12,19-20,24H2,1-4H3,(H2,44,45,53)/t2*34?,37-,39?/m00/s1 |
InChI Key |
LGHSKDQDAUJJND-IIYQPQTRSA-N |
Isomeric SMILES |
CC(=O)OC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)N(C)CCCCCCN(C)C(=O)CCCC[C@H]5C6C(CS5)NC(=O)N6)C(=O)O3)C7=C(O2)C=C(C=C7)OC(=O)C.CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C)C5=C(C=CC(=C5)C(=O)N(C)CCCCCCN(C)C(=O)CCCC[C@H]6C7C(CS6)NC(=O)N7)C(=O)O3 |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)N(C)CCCCCCN(C)C(=O)CCCCC5C6C(CS5)NC(=O)N6)C(=O)O3)C7=C(O2)C=C(C=C7)OC(=O)C.CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C)C5=C(C=CC(=C5)C(=O)N(C)CCCCCCN(C)C(=O)CCCCC6C7C(CS6)NC(=O)N7)C(=O)O3 |
Origin of Product |
United States |
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